Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI)

Description

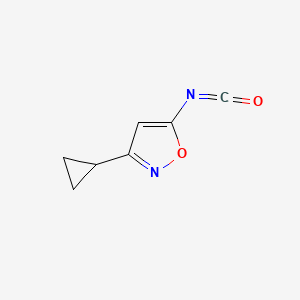

Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) (CAS 59669-74-8) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a cyclopropyl group at position 3 and an isocyanato (-NCO) functional group at position 5 . Isoxazoles are known for their versatility in medicinal chemistry and materials science due to their stability and reactivity. The isocyanato group enhances electrophilicity, enabling participation in nucleophilic addition and polymerization reactions.

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

3-cyclopropyl-5-isocyanato-1,2-oxazole |

InChI |

InChI=1S/C7H6N2O2/c10-4-8-7-3-6(9-11-7)5-1-2-5/h3,5H,1-2H2 |

InChI Key |

WCMCKOGFNSLEKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NOC(=C2)N=C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of cyclopropylamine and isocyanate derivatives, followed by cyclization to form the isoxazole ring . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Isoxazole derivatives serve as essential building blocks in organic synthesis, allowing researchers to create more complex molecules. They are used as reagents in various organic reactions, facilitating the development of novel compounds .

Biology

- Biological Activity : The compound is being studied for its potential antimicrobial and anticancer properties. Research indicates that isoxazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain isoxazole carboxamide derivatives showed notable in-vitro activity against various microbial strains .

Medicine

- Pharmaceutical Applications : Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) is being explored as a pharmaceutical intermediate in drug discovery processes. Its ability to modulate biological pathways makes it a candidate for developing treatments for various diseases, including cancer and inflammation .

Industrial Applications

- Agrochemicals : Isoxazole derivatives are utilized in developing agrochemicals due to their biological activity against pests and pathogens. Their application in this field highlights their importance beyond traditional medicinal uses .

Case Study 1: Antimicrobial Activity

A study published in Der Pharmacia Lettre evaluated a series of novel isoxazole carboxamide derivatives for their antimicrobial properties. The results indicated that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with one compound showing an IC50 comparable to gentamicin, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Neuronal Differentiation

Research on a related isoxazole compound demonstrated its ability to induce neuronal differentiation in stem cells at an effective concentration of 20 µM. This finding suggests potential applications in regenerative medicine and neurobiology .

Mechanism of Action

The mechanism of action of Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Isoxazole-Based Isocyanates

Key Observations :

- Steric Effects : The cyclopropyl group in the target compound provides moderate steric hindrance compared to bulkier tert-butyl (59669-71-5) or planar phenyl (55809-60-4) substituents. This balance may optimize binding to biomolecular targets like G-quadruplexes .

- Electronic Effects : Electron-withdrawing -NCO groups enhance electrophilicity across all analogs. The cyclopropyl group’s electron-donating nature may stabilize charge transfer in fluorescence applications .

- Applications : Smaller substituents (e.g., methyl, ethyl) favor volatility for industrial coatings, while aromatic groups (phenyl) improve material rigidity.

Comparison with Non-Isoxazole Heterocycles

Table 2: Heterocyclic Isocyanates with Structural Similarities

Key Observations :

- Pyrazole vs. Isoxazole : Pyrazole derivatives (e.g., 785781-38-6) exhibit greater metabolic stability in agrochemicals due to hydrogen-bonding capacity , whereas isoxazoles are more reactive toward electrophilic substitution.

- Functional Group Interchange : Replacing -NCO with carboxylic acid (3356-99-8) shifts application from polymer chemistry (e.g., polyurethanes) to pharmaceuticals .

- Hybrid Structures : The azetidine-containing isoxazole (186964-03-4) demonstrates enhanced blood-brain barrier penetration, highlighting the impact of fused ring systems on bioactivity .

Biological Activity

Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Isoxazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific isoxazole derivative, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the isoxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen. The presence of the cyclopropyl group and the isocyanate functional group contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of isoxazole derivatives typically involves methods such as cyclization reactions of appropriate precursors. For instance, the reaction of β-diketohydrazones with hydroxylammonium chloride has been used to synthesize various substituted isoxazoles. This method allows for modifications at different positions on the isoxazole ring, facilitating the exploration of their biological activities .

Biological Activity

The biological activities of isoxazoles are largely attributed to their ability to interact with various biological targets. Below are key findings regarding the biological activity of Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI):

Anticancer Activity

Recent studies have shown that certain isoxazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, compounds derived from isoxazoles have been evaluated for their effects on human promyelocytic leukemia (HL-60) cells using the MTT assay. The IC50 values for some derivatives ranged from 86 to 755 μM, indicating varying degrees of potency . Notably, specific substitutions on the isoxazole ring can enhance or diminish this activity.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Isoxazole (3) | 86 | Induces apoptosis and cell cycle arrest |

| Isoxazole (6) | 755 | Primarily cell cycle arrest |

The mechanism through which these compounds exert their anticancer effects often involves modulation of apoptotic pathways. For instance, isoxazole (3) was found to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest . In contrast, isoxazole (6) showed an increase in p21^WAF-1 without affecting Bcl-2 levels.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the isoxazole structure affect its biological activity. For instance:

- Substitutions at the 3-, 4-, and 5-positions of the phenyl ring have been shown to significantly influence binding affinity and inhibitory activity against specific targets such as EPAC proteins.

- The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, thereby affecting its interaction with biological targets .

Case Studies

Several case studies highlight the therapeutic potential of isoxazoles:

- EPAC Inhibition : Isoxazole derivatives have been investigated for their role as EPAC antagonists. These compounds demonstrated low micromolar inhibitory activity and were shown to block intracellular signaling pathways involved in cancer cell migration and invasion .

- Antimicrobial Activity : Some derivatives have also been explored for their antimicrobial properties, showing effectiveness against various bacterial strains.

- In Vivo Studies : In animal models, certain isoxazoles have shown protective effects against infections by modulating immune responses, further underscoring their potential as therapeutic agents .

Q & A

Q. What are the primary synthetic routes for preparing 3-cyclopropyl-5-isocyanato-isoxazole derivatives?

Isoxazole derivatives are commonly synthesized via cycloaddition reactions between nitrile oxides and alkynes or via reactions of nitro compounds with carbonyl derivatives (aldehydes/ketones). For example, aldehydes react with primary nitro compounds to form isoxazole rings through intermediates like nitrile oxides, with cycloaddition steps rationalizing ring formation . Modifications such as using activated ketones or optimizing reaction conditions (e.g., temperature, catalysts) can improve selectivity for polysubstituted derivatives .

Q. What biological activities are associated with isoxazole derivatives, and how are they evaluated?

Isoxazole derivatives exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. For instance:

- Anticancer activity : Derivatives interfere with cellular pathways (e.g., tubulin polymerization inhibition, apoptosis induction) and are tested via cytotoxicity assays against cancer cell lines (e.g., IC₅₀ determination) .

- Antimicrobial activity : Evaluated using agar diffusion or broth microdilution assays to determine minimum inhibitory concentrations (MICs) .

- Neuroprotective effects : Tested in oxidative stress models (e.g., H₂O₂-induced neuronal cell death) to quantify cell viability .

Advanced Research Questions

Q. How do cycloaddition reaction conditions influence the regioselectivity of isoxazole derivatives?

Regioselectivity in cycloadditions (e.g., nitrile oxide + alkyne) depends on electronic and steric factors. Hypervalent iodine reagents or Lewis acids can modulate reactivity, favoring 3,5-disubstituted isoxazoles. For example, electron-withdrawing groups on nitrile oxides enhance cycloaddition rates, while bulky alkynes may shift regioselectivity . Structural validation via X-ray crystallography (e.g., bond lengths and dihedral angles in isoxazole rings) confirms product identity .

Q. What spectroscopic and computational methods are critical for characterizing 3-cyclopropyl-5-isocyanato-isoxazole derivatives?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopropyl protons at δ 1.0–2.0 ppm; isocyanate groups show no proton signals).

- FTIR : Confirms isocyanate (N=C=O) stretches at ~2250–2275 cm⁻¹ .

- Computational :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomeric forms.

- Molecular docking : Evaluates binding affinities to targets (e.g., tyrosine kinase for anticancer activity) .

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact biological activity in isoxazole derivatives?

Substituents influence pharmacodynamics and pharmacokinetics:

- Cyclopropyl groups : Enhance metabolic stability by reducing oxidative degradation compared to phenyl groups .

- Isocyanate groups : Increase electrophilicity, enabling covalent binding to cysteine residues in target enzymes (e.g., HDAC inhibition in cancer) . SAR studies show that 3-cyclopropyl substitution improves blood-brain barrier penetration for neuroprotective applications .

Q. How can researchers resolve contradictions in reported biological data for isoxazole derivatives?

Discrepancies in activity data (e.g., varying IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).

- Structural impurities : Validate compound purity via HPLC (>95%) and elemental analysis .

- Solubility issues : Use co-solvents (e.g., DMSO) at non-toxic concentrations .

Q. What methodological strategies optimize the synthesis of isoxazole derivatives for high-throughput screening?

- Parallel synthesis : Utilize microwave-assisted reactions to reduce reaction times (e.g., 30 minutes vs. 6 hours) .

- Automated purification : Employ flash chromatography or preparative HPLC for rapid isolation.

- Library design : Focus on diversifying substituents (e.g., halogens, alkyl groups) to explore SAR .

Q. How can computational modeling guide the design of novel 3-cyclopropyl-5-isocyanato-isoxazole derivatives?

- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to prioritize synthetic targets.

- Molecular dynamics simulations : Predict binding stability in target proteins (e.g., 100-ns simulations for kinase-inhibitor complexes) .

- ADMET prediction : Estimate pharmacokinetic properties (e.g., CYP450 metabolism, plasma protein binding) early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.